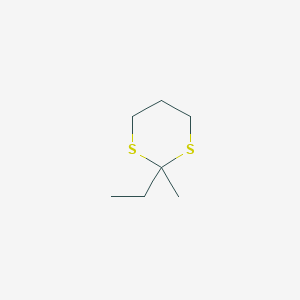
1,3-Dithiane, 2-ethyl-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiane, 2-ethyl-2-methyl- is an organic compound belonging to the class of dithianes. Dithianes are sulfur-containing heterocycles that are widely used in organic synthesis, particularly as protecting groups for carbonyl compounds. The presence of sulfur atoms in the ring structure imparts unique chemical properties to these compounds, making them valuable intermediates in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dithianes can be synthesized from carbonyl compounds through a reaction with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the dithiane ring. Common catalysts used in this reaction include boron trifluoride diethyl etherate (BF3·Et2O) and p-toluenesulfonic acid (PTSA) .
Industrial Production Methods
Industrial production of 1,3-dithianes often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free conditions and the use of recyclable catalysts are also explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
1,3-Dithianes undergo various types of chemical reactions, including:
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms in the dithiane ring with other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, I2, and sodium dodecyl sulfate (SDS) in water.
Reduction: LiAlH4, NaBH4 in anhydrous solvents.
Substitution: Alkyl halides, organolithium compounds, and strong bases like lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and hydrocarbons.
Substitution: Formation of alkylated dithianes and other substituted derivatives.
科学的研究の応用
1,3-Dithianes have a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-dithianes involves the formation of stable intermediates through the interaction with various reagents. The sulfur atoms in the dithiane ring can coordinate with metal ions, facilitating reactions such as nucleophilic addition and substitution . The unique electronic properties of the dithiane ring also allow for the stabilization of carbanions, making them valuable intermediates in organic synthesis .
類似化合物との比較
1,3-Dithiane, 2-ethyl-2-methyl- can be compared with other similar compounds such as:
1,3-Dithiane, 2-methyl-: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 1,3-dithiane-2-carboxylate: Contains an ester functional group, making it more reactive in certain types of reactions.
2-Methyl-1,3-dithiane: Another variant with a different substitution pattern.
The uniqueness of 1,3-dithiane, 2-ethyl-2-methyl- lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo .
特性
CAS番号 |
6007-24-5 |
|---|---|
分子式 |
C7H14S2 |
分子量 |
162.3 g/mol |
IUPAC名 |
2-ethyl-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C7H14S2/c1-3-7(2)8-5-4-6-9-7/h3-6H2,1-2H3 |
InChIキー |
DAEAQUKPISRNTB-UHFFFAOYSA-N |
正規SMILES |
CCC1(SCCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



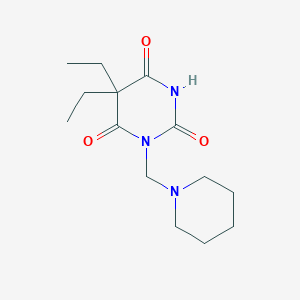
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
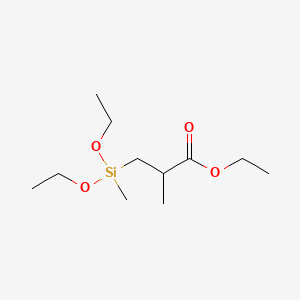
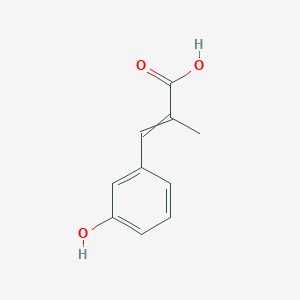
![[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)amino]urea](/img/structure/B14731475.png)
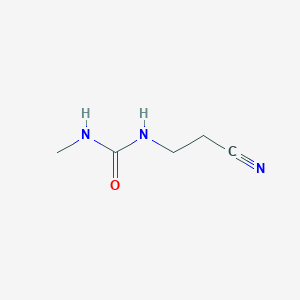
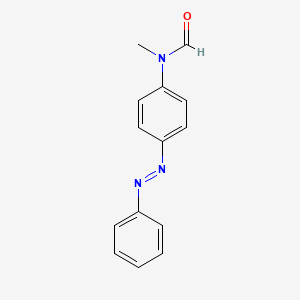
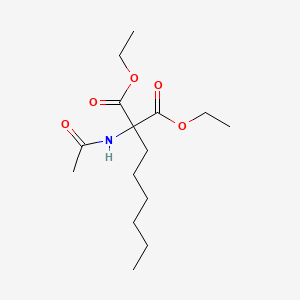
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)
